4-Hydroxybutyryl-CoA is a significant intermediate in various metabolic pathways, particularly in the conversion of 4-hydroxybutyrate to acetyl-Coenzyme A. This compound plays a crucial role in the biochemical processes of certain microorganisms, facilitating the production of energy and essential metabolites. It is synthesized through specific enzymatic reactions and is classified under acyl-CoA derivatives, which are central to fatty acid metabolism and energy production.
4-Hydroxybutyryl-CoA is primarily derived from 4-hydroxybutyrate through the action of 4-hydroxybutyryl-CoA ligase, which catalyzes its formation from 4-hydroxybutyrate and Coenzyme A. This compound is notably produced in various microbial species, particularly those involved in anaerobic carbon fixation cycles, such as certain strains of E. coli and Corynebacterium aminobutyricum .
4-Hydroxybutyryl-CoA belongs to the class of acyl-CoA compounds, which are characterized by the presence of a coenzyme A moiety linked to an acyl group. It is categorized as a short-chain acyl-CoA derivative, specifically involved in the metabolism of butyric acid derivatives.
The synthesis of 4-hydroxybutyryl-CoA can be achieved through several methods:
In laboratory settings, 4-hydroxybutyryl-CoA can be produced by culturing specific microbial strains under controlled conditions that favor the expression of relevant enzymes. Techniques such as plasmid-based gene expression systems are often employed to enhance production yields .
The molecular structure of 4-hydroxybutyryl-CoA consists of a butyric acid backbone with a hydroxyl group at the fourth carbon and a coenzyme A moiety attached. The structural formula can be represented as:
The compound exhibits specific stereochemistry due to the configuration around the hydroxyl group. Structural studies using techniques like nuclear magnetic resonance (NMR) have provided insights into its conformation and interactions with enzymes .
4-Hydroxybutyryl-CoA participates in several key biochemical reactions:
The mechanism of dehydration involves radical intermediates and electron transfer processes facilitated by flavin adenine dinucleotide (FAD) and iron-sulfur clusters within the enzyme active site .
The action mechanism of 4-hydroxybutyryl-CoA primarily revolves around its role as a substrate for enzymatic reactions that transform it into other metabolites. The conversion process typically involves:
Kinetic studies have shown that these reactions are highly dependent on pH and temperature, with optimal conditions varying based on enzyme specificity .
Relevant analyses indicate that the compound's stability can be affected by environmental factors such as temperature and pH .
4-Hydroxybutyryl-CoA has several applications in scientific research:
4-Hydroxybutyryl-CoA (4-HB-CoA) serves as a critical metabolic intermediate in anaerobic bacteria, where its enzymatic dehydration to crotonyl-CoA proceeds via a radical-based mechanism. This reaction, catalyzed by 4-hydroxybutyryl-CoA dehydratase (4-HBD), is oxygen-sensitive and requires specialized metallo-cofactors for radical generation. The enzyme is a homotetramer, with each subunit containing one [4Fe–4S]²⁺ cluster and one non-covalently bound flavin adenine dinucleotide (FAD) moiety [1] [9].
The [4Fe–4S] cluster exhibits an atypical coordination environment, with three cysteine residues (Cys-99, Cys-103, Cys-299) and one histidine residue (His-292) ligating the iron atoms. This arrangement positions the cluster ~7 Å from the Re-face of the FAD isoalloxazine ring, creating a catalytic cavity optimized for electron transfer [1] [9]. The FAD does not function as a classical electron acceptor but instead stabilizes substrate-derived radicals through single-electron transfers. Site-directed mutagenesis of His-292 to cysteine or glutamate abolishes dehydratase activity and disrupts tetramer assembly, confirming its essential role in cluster stability and catalysis [9].
Table 1: Cofactor Properties in 4-Hydroxybutyryl-CoA Dehydratase
Cofactor | Coordination/Ligands | Distance to Substrate | Proposed Catalytic Role |
---|---|---|---|
[4Fe–4S]²⁺ cluster | Cys-99, Cys-103, His-292, Cys-299 | Fe1: 4.2 Å from 4-OH group | Substrate radical generation via electron transfer; hydroxyl group activation |
FAD | Non-covalent, Re-face orientation | N5: 3.8 Å from C3 hydrogen | One-electron oxidation of enolate to enoxy radical; ketyl radical stabilization |
Substrate binding triggers conformational changes that facilitate electron redistribution between the [4Fe–4S] cluster and FAD. Spectroscopic studies reveal that crotonyl-CoA addition induces partial reduction of the [4Fe–4S]²⁺ cluster to [4Fe–4S]⁺ and FAD to the neutral semiquinone (FADH•), confirming internal electron transfer [9]. The proposed catalytic cycle involves:
In aerobic archaea such as Nitrosopumilus maritimus and Metallosphaera sedula, 4-HB-CoA functions within the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) carbon fixation cycle. Here, its activation involves ATP-dependent synthetases operating via non-radical, phosphohistidine-mediated mechanisms [3] [4] [7].
4-Hydroxybutyryl-CoA synthetases (e.g., Nmar0206 in *N. maritimus*; Msed0406 in M. sedula) catalyze CoA ligation through a two-step process:
Table 2: Kinetic Parameters of Archaeal 4-Hydroxybutyryl-CoA Synthetases
Enzyme | Organism | Km (4-HB) (mM) | Specific Activity (μmol·min⁻¹·mg⁻¹) | Nucleotide Product |
---|---|---|---|---|
Nmar_0206 | N. maritimus | 0.8 ± 0.2 | 12.4 ± 1.5 | ADP |
Msed_0406 | M. sedula | 1.9 ± 0.3 | 1.69 ± 0.21 | AMP |
Msed_0394 | M. sedula | 1.5 ± 0.2 | 0.22 ± 0.04 | AMP |
ADP-forming synthetases (e.g., Nmar0206) exhibit a unique domain architecture with an 18-residue solvent-exposed linker loop between the CoA-binding and ATP-grasp domains. This linker stabilizes homodimer interfaces and optimizes active-site geometry for phosphohistidine formation [3]. In contrast, AMP-forming enzymes (e.g., Msed0406) proceed via a covalent acyl-adenylate intermediate without phosphate conservation. Phylogenetic analysis reveals that ADP-forming synthetases cluster within Thaumarchaeota and Methanogens, while AMP-forming variants are widespread in Crenarchaeota [3] [4]. The energy efficiency of ADP-forming enzymes reduces cellular ATP demand by 33% per ligation cycle, conferring a fitness advantage in nutrient-limited environments [3] [7].
Table 3: Functional Comparison of ADP- vs. AMP-Forming CoA Synthetases
Feature | ADP-Forming Synthetases | AMP-Forming Synthetases |
---|---|---|
Catalytic Intermediate | Phosphohistidine (His-256) | Acyl-adenylate |
Nucleotide Product | ADP + Pi | AMP + PPi |
ATP Equivalents Consumed | 1 | 2 (due to AMP → ATP regeneration) |
Domain Architecture | Extended interdomain linker loop (18 residues) | Compact ATP-grasp domain |
Phylogenetic Distribution | Thaumarchaeota, Methanogens | Crenarchaeota, Bacteria |
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